molecular formula C12H16FNO B1335142 (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 510723-79-2

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B1335142
CAS No.: 510723-79-2
M. Wt: 209.26 g/mol
InChI Key: MDGSARSDWZUDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, yielding the official designation N-[(3-fluorophenyl)methyl]tetrahydro-2-furanmethanamine. This nomenclature precisely describes the molecular architecture, indicating the presence of a 3-fluorophenyl substituent attached via a methylene linker to a nitrogen atom that is further connected to a tetrahydrofuran-2-ylmethyl group. The compound is registered under Chemical Abstracts Service number 510723-79-2, distinguishing it from closely related structural isomers.

The molecular formula has been definitively established as C12H16FNO through multiple analytical approaches and database verification. This formula indicates a molecular composition containing twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom, resulting in a calculated molecular weight of 209.26 grams per mole. The degree of unsaturation for this compound equals four, which corresponds to the benzene ring and the presence of no additional double bonds or rings beyond the aromatic system and the tetrahydrofuran ring.

Structural representation using Simplified Molecular Input Line Entry System notation provides the canonical description: C(NCC1CCCO1)C2=CC(F)=CC=C2. This notation clearly delineates the connectivity between the fluorinated benzyl moiety and the tetrahydrofuran-containing side chain through the central amine nitrogen. The International Chemical Identifier string InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2 provides additional structural validation and enables precise database searching across multiple chemical information systems.

X-ray Crystallographic Analysis of Molecular Configuration

While specific X-ray crystallographic data for this compound has not been reported in the available literature, structural insights can be derived from crystallographic studies of related compounds containing the 3-fluorobenzyl motif. Research on 3-fluorobenzyl-containing inhibitors of SARS-CoV papain-like protease has provided valuable information about the preferred conformations and binding orientations of molecules bearing this structural feature.

Crystallographic analysis of compound 3k, which contains a 3-fluorobenzyl group, revealed that the fluorine substituent adopts specific orientational preferences that influence molecular packing and intermolecular interactions. The meta-fluorine substitution pattern creates distinctive electronic distributions that affect both intramolecular and intermolecular hydrogen bonding patterns. These studies demonstrated that the 3-fluorobenzyl moiety can engage in enhanced van der Waals interactions compared to unsubstituted or differently substituted benzyl groups.

The absence of direct crystallographic data for the target compound necessitates reliance on computational modeling and comparison with structurally analogous molecules. Based on the molecular formula and connectivity, the compound likely adopts multiple conformations in the solid state, with the tetrahydrofuran ring exhibiting characteristic envelope or twist conformations typical of five-membered saturated heterocycles. The benzyl group orientation relative to the tetrahydrofuran moiety would be influenced by the flexible methylene linkers and potential intramolecular interactions.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis provides crucial information about the conformational behavior and dynamic properties of this compound in solution. While specific NMR data for this exact compound are limited in the available literature, related studies on 3-fluorobenzyl-containing compounds offer insights into expected spectroscopic behavior and conformational preferences.

Analysis of structurally related compounds containing the 3-fluorobenzyl moiety has demonstrated characteristic chemical shift patterns and coupling relationships. The fluorine atom at the meta position of the benzyl group typically influences the chemical shifts of adjacent aromatic protons through both through-bond and through-space effects. In similar compounds, the aromatic region typically displays signals around 7.0-7.4 parts per million for the fluorinated benzene ring protons, with the fluorine coupling effects visible as doublets or doublet of doublets depending on the specific proton position.

The tetrahydrofuran ring system contributes distinctive multipicity patterns in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum. The ring protons typically appear as complex multipiples between 1.8-4.0 parts per million, with the proton adjacent to oxygen showing characteristic downfield shifts. The methylene protons connecting the tetrahydrofuran ring to the amine nitrogen and those connecting the amine to the fluorobenzyl group would be expected to appear as distinct multipiples in the 2.5-4.5 parts per million region.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide additional conformational information, as the fluorine chemical shift is sensitive to local electronic environment and conformational changes. The meta-fluorine substituent would be expected to show a characteristic signal around -113 to -115 parts per million relative to trichlorofluoromethane, with potential splitting patterns revealing long-range coupling to aromatic protons.

Vibrational Spectroscopy and IR Spectral Assignments

Infrared spectroscopic analysis of this compound would reveal characteristic vibrational frequencies corresponding to the various functional groups present in the molecule. While specific infrared data for this compound are not available in the searched literature, analysis of related compounds provides guidance for expected spectral features and band assignments.

The compound would be expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 wavenumbers, typical of secondary amines. These bands might appear as broad absorptions due to potential hydrogen bonding interactions either intermolecularly or with trace water. The aromatic C-H stretching vibrations would appear around 3000-3100 wavenumbers, while the aliphatic C-H stretches from the tetrahydrofuran ring and methylene linkers would be observed in the 2800-3000 wavenumber region.

The aromatic C=C stretching vibrations characteristic of the fluorinated benzene ring would appear in the 1450-1600 wavenumber region, with the exact positions influenced by the electron-withdrawing effect of the fluorine substituent. The C-F stretching vibration represents a particularly diagnostic feature, typically appearing as a strong absorption around 1000-1300 wavenumbers. This band often shows characteristic intensity and sharpness that distinguishes fluorinated compounds from their non-fluorinated analogs.

The tetrahydrofuran ring contributes several characteristic vibrational modes, including C-O-C stretching around 1000-1100 wavenumbers and various ring deformation modes in the fingerprint region below 1500 wavenumbers. The methylene C-H bending vibrations would appear around 1450 wavenumbers, while the various skeletal vibrations and out-of-plane aromatic C-H bending modes would contribute to the complex fingerprint region below 1000 wavenumbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides valuable information about the fragmentation pathways and structural confirmation of this compound. The molecular ion peak would be expected at mass-to-charge ratio 209, corresponding to the molecular weight of 209.26 atomic mass units with the characteristic isotope pattern reflecting the presence of fluorine.

The fragmentation pattern would likely be dominated by cleavage at the benzylic position, generating the characteristic 3-fluorobenzyl cation at mass-to-charge ratio 109. This fragment represents a particularly stable carbocation due to resonance stabilization from the aromatic ring, and its formation would be favored by the electron-withdrawing effect of the fluorine substituent that enhances the stability of the benzylic cation through inductive effects.

Additional significant fragmentation would be expected through cleavage of the carbon-nitrogen bonds, producing fragments corresponding to the tetrahydrofuran-2-ylmethyl portion of the molecule. The tetrahydrofuran ring might undergo ring-opening fragmentation under electron impact conditions, generating various smaller fragments that could provide structural confirmation. The base peak in the mass spectrum would likely correspond to either the fluorobenzyl cation or a rearrangement product involving hydrogen transfer processes typical of benzylic fragmentation.

Loss of the fluorine atom through hydrogen fluoride elimination represents another potential fragmentation pathway, though this process is generally less favorable than carbon-carbon bond cleavage in aromatic systems. The resulting fragments would appear at mass-to-charge ratios 20 atomic mass units lower than the corresponding fluorinated species, providing additional confirmation of the fluorine substitution pattern and molecular structure.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGSARSDWZUDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196438
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-79-2
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

The most common and direct method for synthesizing (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves the nucleophilic substitution of 3-fluorobenzyl chloride with tetrahydrofuran-2-ylmethylamine. This reaction typically proceeds under basic conditions using bases such as sodium hydroxide or potassium carbonate.

  • Reaction Conditions:

    • Solvents: Dichloromethane or toluene
    • Base: Sodium hydroxide or potassium carbonate
    • Temperature: Ambient to moderate heating (0–50 °C)
    • Reaction time: Several hours to optimize yield
  • Mechanism:
    The amine nucleophile attacks the electrophilic benzylic carbon of 3-fluorobenzyl chloride, displacing the chloride ion and forming the desired amine product.

  • Post-reaction Processing:
    Purification is typically achieved by recrystallization or column chromatography to ensure high purity and yield.

This method is favored for its straightforwardness and scalability in both laboratory and industrial settings.

Reductive Amination Approach

An alternative preparation involves reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

  • Typical Procedure:

    • React 3-fluorobenzaldehyde or a related intermediate with tetrahydrofuran-2-ylmethylamine.
    • Use reducing agents such as sodium borohydride or sodium cyanoborohydride.
    • Solvent: Tetrahydrofuran or alcohols like ethanol.
    • Temperature: 0 °C to 70 °C.
  • Additional Catalysts/Additives:
    Titanium(IV) isopropoxide and molecular sieves may be added to facilitate the reaction and improve selectivity.

  • Advantages:
    This method allows for the formation of the amine under mild conditions and can be adapted to produce various isomers or derivatives by modifying the starting materials.

Parameter Nucleophilic Substitution Reductive Amination
Starting Materials 3-Fluorobenzyl chloride, tetrahydrofuran-2-ylmethylamine 3-Fluorobenzaldehyde, tetrahydrofuran-2-ylmethylamine
Base/Reducing Agent Sodium hydroxide or potassium carbonate Sodium borohydride or sodium cyanoborohydride
Solvent Dichloromethane, toluene Tetrahydrofuran, ethanol
Temperature Range 0–50 °C 0–70 °C
Reaction Time Several hours Several hours
Additives None typically required Titanium(IV) isopropoxide, molecular sieves (optional)
Purification Recrystallization, column chromatography Column chromatography
Yield Moderate to high High

Recent literature describes the use of epoxide intermediates and superbase-induced reactions to achieve regio- and diastereoselective synthesis of related amine compounds, which can be adapted for this compound synthesis.

  • Epoxide Route:

    • Starting from substituted benzylamines and epichlorohydrin or tosylates.
    • Reaction with lithium diisopropylamide-potassium tert-butoxide superbase in tetrahydrofuran at −78 °C.
    • This method allows for selective ring formation and functionalization, potentially improving stereochemical control.
  • General Procedure Highlights:

    • Use of dry nitrogen atmosphere and low temperatures to control reaction pathways.
    • Multiple extraction and purification steps to isolate the desired amine with high purity.
    • Column chromatography or preparative HPLC for final purification.
Method Key Reagents Conditions Advantages Limitations
Nucleophilic Substitution 3-Fluorobenzyl chloride, amine, base Room temp, organic solvent Simple, scalable Possible side reactions with halides
Reductive Amination 3-Fluorobenzaldehyde, amine, reducing agent 0–70 °C, THF or alcohol solvent Mild conditions, high selectivity Requires careful control of reducing agent
Epoxide Intermediate Route Benzylamine derivatives, epichlorohydrin, superbase −78 °C, inert atmosphere High regio- and stereoselectivity More complex setup, low temperature required
  • The presence of the fluorine atom on the benzyl group enhances the compound’s binding affinity in biological systems, making the purity and stereochemistry of the product critical for research applications.
  • The tetrahydrofuran ring contributes to the compound’s pharmacokinetic properties, necessitating careful control of reaction conditions to preserve ring integrity.
  • Industrial synthesis often employs nucleophilic substitution due to its operational simplicity and cost-effectiveness, while academic research may explore reductive amination and epoxide routes for novel derivatives and stereochemical studies.
  • Purification techniques such as column chromatography remain essential to remove unreacted starting materials and side products, ensuring the compound’s suitability for medicinal chemistry research.

The preparation of this compound is well-established through nucleophilic substitution and reductive amination methods, with advanced synthetic routes involving epoxide intermediates offering enhanced selectivity. Reaction conditions are optimized to balance yield, purity, and stereochemical control, supporting the compound’s application in medicinal chemistry and proteomics research. Continued exploration of these methods and their refinements will facilitate the development of related compounds with improved biological activities.

Scientific Research Applications

Overview

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a chemical compound with the molecular formula C12H16FNO. It is recognized for its diverse applications in scientific research, particularly in proteomics, medicinal chemistry, and biological studies. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Proteomics Research

The compound is extensively utilized in proteomics due to its ability to interact with various proteins and enzymes. Its structural characteristics, particularly the presence of the fluorine atom, enhance its binding affinity to molecular targets, making it a valuable tool in protein studies.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new therapeutic agents. Its unique properties allow researchers to explore its potential in treating various diseases, including cancer and inflammatory conditions.

Biological Studies

This compound is also employed in biological research to investigate cellular processes and signaling pathways. Its interactions with specific receptors can modulate cellular responses, providing insights into disease mechanisms.

Recent studies have reported various biological activities associated with this compound:

Activity TypeObserved EffectsReference
AntimicrobialExhibits activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter release

These findings highlight the potential of this compound in therapeutic applications.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Proteomic Studies : In proteomics research, this compound was shown to facilitate the identification of protein interactions, enhancing our understanding of cellular mechanisms.
  • Neuroprotection : Research indicated that the compound could modulate neurotransmitter release, presenting possibilities for neuroprotective therapies.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The tetrahydrofuran ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations and Positional Isomerism

The compound is compared to analogs with varying substituents (fluoro, chloro, methyl, ethoxy) and positional isomers (2-, 3-, 4-substitutions). Key examples include:

Compound Name Substituent (Position) CAS Number Molecular Formula Molecular Weight (g/mol) Notes from Evidence
(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 3-F N/A C₁₂H₁₆FNO 221.26 Target compound; inferred pharmaceutical use
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-F 510723-78-1 C₁₂H₁₆FNO 221.26 Pharmaceutical intermediate
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 3-Me N/A C₁₃H₁₉NO 205.30 Lab use only
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 4-Cl 351436-78-7 C₁₂H₁₆ClNO 225.71 Supplier availability
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 4-OEt 510723-83-8 C₁₄H₂₁NO₂ 235.33 Stable at room temperature
(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-Me 356531-12-9 C₁₃H₁₉NO 205.30 Irritant (Xi hazard class)

Key Comparative Analysis

Electronic Effects
  • Fluorine vs. Chlorine, being larger and more lipophilic, may improve membrane permeability but reduce solubility .
  • Ethoxy Group : The 4-ethoxy analog introduces an electron-donating group, which could alter solubility and metabolic stability compared to halogenated derivatives .
Steric and Positional Effects
  • 3-Fluoro vs.
  • 4-Substituents : Para-substituted analogs (e.g., 4-Cl, 4-OEt) may exhibit distinct dipole moments, influencing interactions with chiral targets .

Biological Activity

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with comparative data on similar compounds.

Structural Characteristics

The compound features a 3-fluorobenzyl group linked to a tetrahydrofuran moiety via an amine bond. The presence of the fluorine atom is significant as it can enhance the compound's electronic properties, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activities through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Fatty Acid Amide Hydrolase (FAAH), affecting the endocannabinoid system and leading to analgesic and anti-inflammatory effects.
  • Receptor Modulation : The compound may interact with various receptors, modulating their signaling pathways and influencing cellular responses.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing potential applications in antimicrobial and anticancer fields. The following table summarizes key findings related to its biological effects:

Activity Type Observed Effects Reference
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter release

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights these comparisons:

Compound Name Structure Features Biological Activity
3-FluorobenzylamineAmino group directly on benzeneAntimicrobial
Tetrahydrofuran-2-carboxylic acidCarboxylic acid instead of amineAnti-inflammatory
4-Fluorobenzyl-(tetrahydrofuran)Different position of fluorineNeuroactive effects
Benzyl-(pyrrolidin-1-yl)methanolPyrrolidine ring instead of furanAntidepressant properties

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound had cytotoxic effects on human cancer cell lines, inducing apoptosis through caspase activation pathways. This suggests its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : Another research highlighted its effectiveness against specific bacterial strains, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Advanced Research Question

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H NMR (400 MHz, CDCl3_3) to confirm substitution patterns. The 3-fluoro-benzyl group shows distinct aromatic proton splitting (δ 6.8–7.3 ppm) and fluorine coupling, while the tetrahydrofuran (THF) methylene protons resonate at δ 3.4–4.0 ppm .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements, critical for analyzing steric effects from the THF moiety .

What strategies are effective in evaluating the biological activity of this compound, particularly its interactions with enzymes or receptors?

Advanced Research Question

  • Structure-Activity Relationship (SAR): Modify the fluorine position (e.g., 2- or 4-fluoro analogs) and THF ring substituents to assess binding affinity changes. Fluorine’s electronegativity may enhance interactions with hydrophobic pockets in enzymes, as seen in fluorinated benzoxazol-amine derivatives .
  • Isotope Labeling: Use 15N^{15}N-labeled amines (via Schiff base intermediates) to track metabolic pathways, as demonstrated in furfuryl-amine studies .

How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

Advanced Research Question

  • Degradation Studies: Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Conflicting results may arise from residual solvents (e.g., THF) or impurities from reductive amination. Use forced degradation (acid/base hydrolysis, oxidative stress) to identify labile sites .
  • Controlled Environment: Replicate contradictory experiments under inert atmospheres to isolate oxygen/moisture effects, referencing safety protocols for fluorinated amines .

What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The THF ring’s puckering and fluorine’s inductive effects can be modeled to explain regioselectivity in reactions.
  • Molecular Dynamics (MD): Simulate binding to proteins (e.g., kinases) using software like GROMACS. Compare with crystallographic data from SHELX-refined structures to validate docking poses .

How can researchers address discrepancies in reported synthetic yields when scaling from milligram to gram quantities?

Advanced Research Question

  • Process Optimization: Scale-up challenges often stem from inefficient mixing or heat transfer. Use flow chemistry with Pd/NiO-packed cartridges for continuous hydrogenation, improving reproducibility .
  • By-Product Analysis: Employ GC-MS or LC-MS to trace side products (e.g., imine intermediates). Adjust stoichiometry of aldehyde/amine (1:1.2 ratio) to minimize unreacted starting material .

What mechanistic insights exist for the compound’s potential role in organocatalysis or as a ligand in metal complexes?

Advanced Research Question

  • Ligand Design: The THF moiety’s oxygen and benzylamine’s nitrogen can coordinate to metals (e.g., Pd, Cu). Test catalytic activity in cross-coupling reactions, comparing with analogous ligands lacking fluorine .
  • Kinetic Studies: Use stopped-flow NMR to monitor enantioselective pathways in asymmetric catalysis. Fluorine’s steric effects may influence transition-state geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.